
Maritimein with hplc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maritimein is a naturally occurring flavonoid compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is known for its various biological activities and is often used in scientific research. High-Performance Liquid Chromatography (HPLC) is a technique used to purify and analyze Maritimein, ensuring its high purity and quality for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maritimein can be synthesized through various chemical reactions involving precursor flavonoids. The synthetic routes typically involve the use of reagents such as acetic anhydride, sodium acetate, and methanol under controlled conditions. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, Maritimein is often isolated from natural sources using preparative high-performance liquid chromatography (HPLC). This method involves the extraction of Maritimein from plant materials, followed by purification using HPLC techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Maritimein undergoes several types of chemical reactions, including:
Oxidation: Maritimein can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Maritimein into its reduced forms.
Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Maritimein, which can have different biological activities and properties.
Scientific Research Applications
Maritimein has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Maritimein involves its interaction with various molecular targets and pathways. Maritimein exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage in cells .
Comparison with Similar Compounds
Maritimein is often compared with other flavonoids such as quercetin, kaempferol, and myricetin. While these compounds share similar structures and biological activities, Maritimein is unique in its specific molecular interactions and potency. For example:
Quercetin: Known for its strong antioxidant properties but differs in its molecular targets.
Kaempferol: Similar anti-inflammatory effects but varies in its bioavailability and metabolism.
Myricetin: Shares antioxidant properties but has different pharmacokinetic profiles.
Conclusion
Maritimein is a versatile compound with significant potential in various scientific research fields. Its unique properties and interactions make it a valuable subject of study for developing new therapeutic agents and understanding biological processes.
Properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRURBPRFQUYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
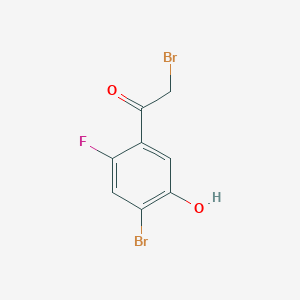

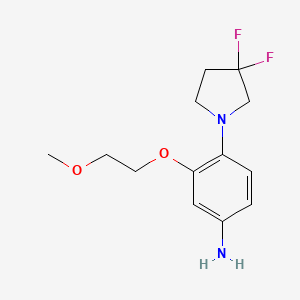
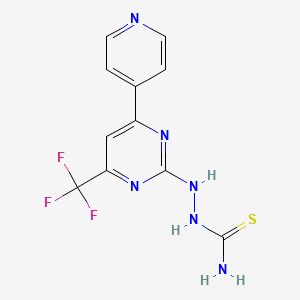
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
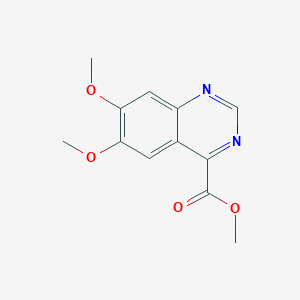
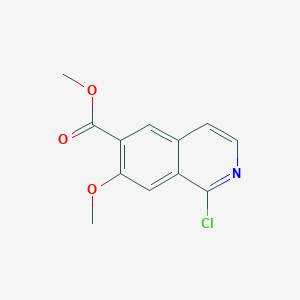
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
